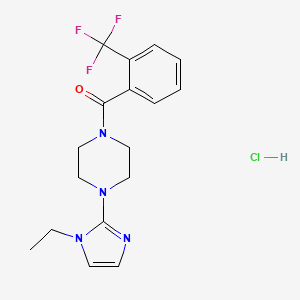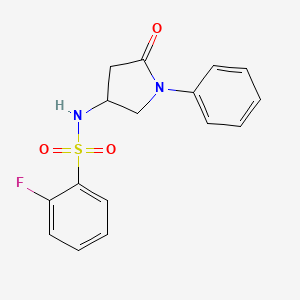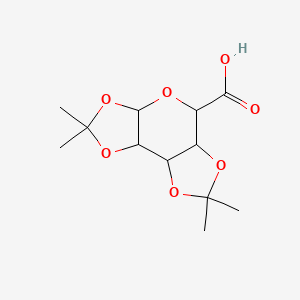
Galactopyranuronic acid, 1,2:3,4-di-O-isopropylidene-, alpha-D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Galactopyranuronic acid, 1,2:3,4-di-O-isopropylidene-, alpha-D-” is a partially protected monosaccharide building block with isopropylidene groups on the 1,2 and 3,4 hydroxyls . It is also known as diacetone-D-galactose and galactose diacetonide .
Molecular Structure Analysis
The molecular formula of this compound is C12H18O7. It has a molecular weight of 274.269. The structure of this compound includes isopropylidene groups on the 1,2 and 3,4 hydroxyls .Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3 . It has a boiling point of 495.2±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.9 mmHg at 25°C . The enthalpy of vaporization is 87.9±6.0 kJ/mol . The flash point is 211.1±22.2 °C . The index of refraction is 1.685 . The molar refractivity is 37.1±0.3 cm3 . It has 7 H bond acceptors and 5 H bond donors .科学的研究の応用
Chemical Transformations and Derivatives
Galactopyranuronic acid, specifically in its α-D form, undergoes various chemical transformations to produce compounds with distinct properties and potential applications. For instance, it can be converted into 1,2,3-tri-O-acetyl-4-deoxy-β-L-threo-4-hexenopyranuronic acid and 3-acetoxy-6-(diacetoxymethyl)-2H-pyran-2-one via treatment with acetic anhydride-based systems (Tajima, 1985). Moreover, the synthesis of higher-carbon sugars from α-D-galactopyranuronic acid has been explored, demonstrating the utility of sugar-derived Wittig reagents in the formation of complex sugar structures, which are critical in the development of novel synthetic pathways for carbohydrates (Jarosz, Mootoo, & Fraser-Reid, 1986).
Polymer and Material Science
In the realm of polymer and material science, the derivatization of galactopyranuronic acid has led to the creation of water-soluble, reducing polymers with unique properties not found in natural polysaccharides. This is exemplified by the synthesis and polymerization of 6-methacryloyl and 6-acryloyl esters of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, resulting in high molecular weight polymers with potential applications in various industrial sectors (Bird et al., 1966).
Biological Interactions and Complexation
The complexation of galactopyranuronic acids with metal ions like molybdenum(VI) and tungsten(VI) has been studied, highlighting the role of these acids in forming complexes with potential relevance in bioinorganic chemistry and the environmental mobility of these metals. Such studies provide insight into the structural preferences and complexation behavior of uronic acids in aqueous solutions, which are crucial for understanding their biological functions and environmental impact (Luisa et al., 1996).
Structural Analysis and Exopolysaccharides
Research has also focused on the structural determination of exopolysaccharides involving galactopyranuronic acid, such as those from alkaliphilic bacteria closely related to Bacillus spp. These studies are significant for biotechnology and microbiology, as they provide detailed insights into the composition and structure of bacterial exopolysaccharides, which have applications ranging from biofilm formation to the production of biocompatible materials (Corsaro et al., 1999).
特性
IUPAC Name |
4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-11(2)16-5-6(17-11)8-10(15-7(5)9(13)14)19-12(3,4)18-8/h5-8,10H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDAMQVWECBJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,3R)-3-Methoxycarbonyl-2,2-dimethylcyclopropyl]acetic acid](/img/structure/B2748121.png)
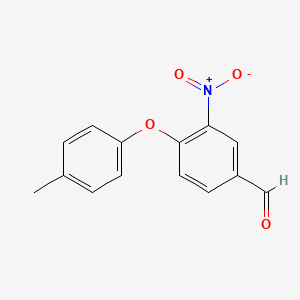
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2748123.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2748124.png)
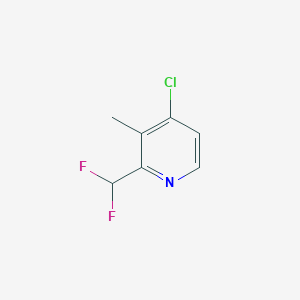
![6-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2748129.png)
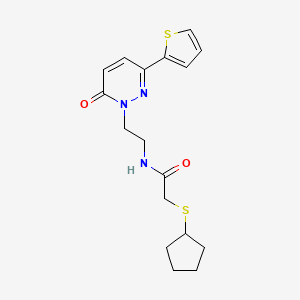
![N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748134.png)
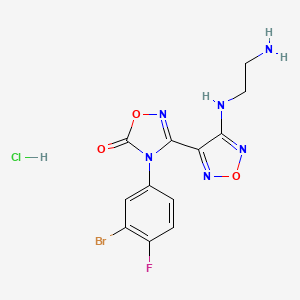
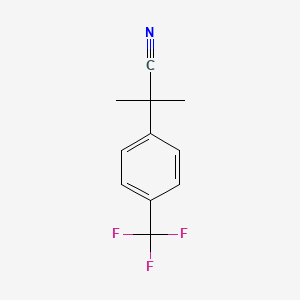
![2,6-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2748138.png)
